Carboxy Gliclazide

Übersicht

Beschreibung

Synthesis Analysis

A novel and facile process for the synthesis of Gliclazide, which could be applicable to Carboxy Gliclazide, has been reported . This process involves the reaction of aryl haloformates with an amino heterocyclic compound to give a carbamate. The salt of p-toluene sulfonamide is then prepared with a metal hydroxide or metal alkoxide, and this salt of sulfonamide is reacted with the carbamate to give Gliclazide .Molecular Structure Analysis

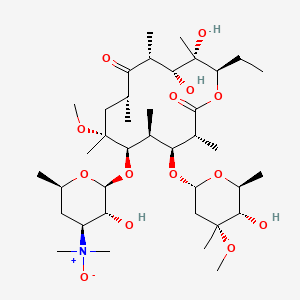

The crystal structure of Gliclazide, which could be similar to Carboxy Gliclazide, has been determined from PXRD analysis to exist in the triclinic (P-1) crystal system . The hydrogen-bonded network was determined using material studio and was supported by shifts in FTIR and SSNMR .Wissenschaftliche Forschungsanwendungen

1. Treatment of Type 2 Diabetes

Carboxy Gliclazide is primarily used in the management of Type 2 Diabetes Mellitus (T2DM). It acts as a sulfonylurea hypoglycemic agent, stimulating insulin secretion from pancreatic beta cells. This results in a decrease in blood glucose levels. Clinical trials have demonstrated its efficacy and safety, making it a valuable option for T2DM patients .

2. Cardiovascular Safety

Research suggests that Carboxy Gliclazide has a low risk of hypoglycemic episodes and may offer cardiovascular benefits over other sulfonylureas. This is particularly important for diabetic patients who are at an increased risk of cardiovascular diseases .

3. Biopharmaceutical Classification

Carboxy Gliclazide has been identified as a Biopharmaceutics Classification System (BCS) Class II drug. This classification indicates that it has low solubility but high permeability. The BCS classification is crucial for developing new drug formulations and for regulatory purposes, such as biowaiver applications .

4. Bioavailability Enhancement

Scientific studies have explored the use of Carboxy Gliclazide in the development of cubosomal nanoparticles to enhance its bioavailability. This innovative approach aims to improve the oral absorption of the drug, which can be particularly beneficial for drugs with solubility challenges .

5. Antidiabetic Activity

Beyond its glucose-lowering effect, Carboxy Gliclazide has been studied for its potential to reduce markers of endothelial inflammation and the risks of macrovascular and microvascular events. This positions it as an effective oral antidiabetic agent (OAD) with additional health benefits .

6. Comparative Effectiveness

Comparative studies have been conducted to evaluate the effectiveness of Carboxy Gliclazide against other antidiabetic agents. These studies help in understanding its place in therapy, especially as a second-line treatment option after metformin .

Eigenschaften

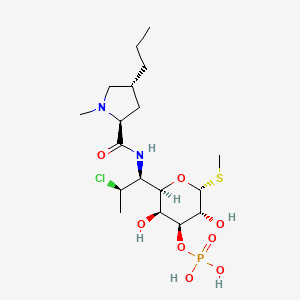

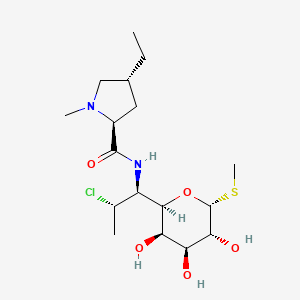

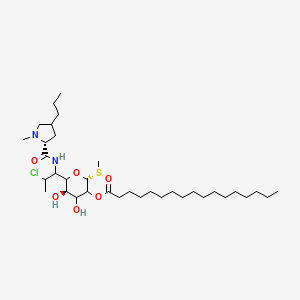

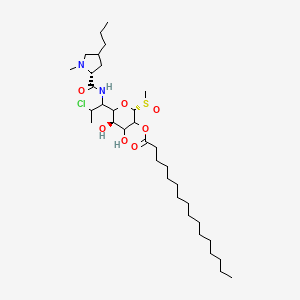

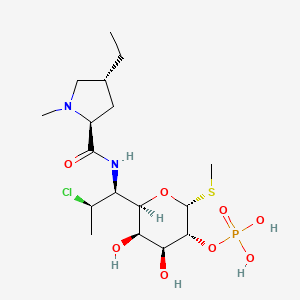

IUPAC Name |

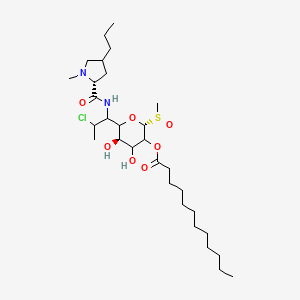

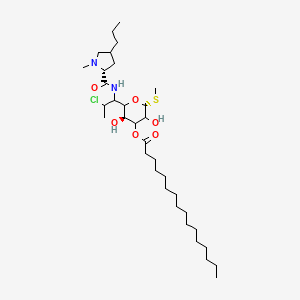

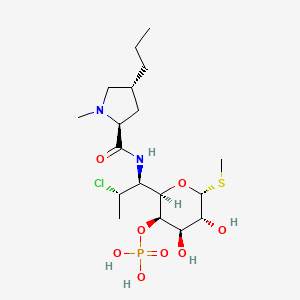

4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylcarbamoylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5S/c19-14(20)10-4-6-13(7-5-10)24(22,23)17-15(21)16-18-8-11-2-1-3-12(11)9-18/h4-7,11-12H,1-3,8-9H2,(H,19,20)(H2,16,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNDPTBTZSQWJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706585 | |

| Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carboxy Gliclazide | |

CAS RN |

38173-52-3 | |

| Record name | 4-{[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]sulfamoyl}benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.